Ethanone, 1-[1,4-dihydro-1-(phenylmethyl)-3-pyridinyl]-
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetyl-1-benzyl-1,4-dihydropyridine typically involves multi-component reactions, such as the Hantzsch reaction, which is a classical method for constructing 1,4-dihydropyridine derivatives . This reaction involves the condensation of an aldehyde, a β-ketoester, and ammonia or an ammonium salt under reflux conditions. The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the product .
Industrial Production Methods
Industrial production of 1,4-dihydropyridine derivatives, including 3-Acetyl-1-benzyl-1,4-dihydropyridine, often employs green synthetic methodologies to enhance efficiency and reduce environmental impact . These methods may include the use of microwave-assisted synthesis, solvent-free conditions, and recyclable catalysts to achieve high yields with minimal waste .
Chemical Reactions Analysis
Types of Reactions
3-Acetyl-1-benzyl-1,4-dihydropyridine undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., alkyl halides) . Reaction conditions such as temperature, solvent, and pH are carefully controlled to optimize the yield and selectivity of the desired products .
Major Products Formed
The major products formed from these reactions include pyridine derivatives, reduced dihydropyridine compounds, and various substituted dihydropyridine derivatives .
Scientific Research Applications
3-Acetyl-1-benzyl-1,4-dihydropyridine has numerous scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-Acetyl-1-benzyl-1,4-dihydropyridine involves its interaction with molecular targets such as voltage-gated L-type calcium channels . By binding to these channels, the compound can modulate calcium ion flow, affecting various physiological processes . This mechanism is similar to that of other 1,4-dihydropyridine derivatives used as calcium channel blockers .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other 1,4-dihydropyridine derivatives such as nifedipine, amlodipine, and felodipine . These compounds share a common dihydropyridine core but differ in their substituents, which influence their pharmacological properties and applications .
Uniqueness
3-Acetyl-1-benzyl-1,4-dihydropyridine is unique due to its specific substituents, which confer distinct chemical and biological properties . Its benzyl and acetyl groups may enhance its binding affinity to molecular targets and its overall pharmacological profile compared to other dihydropyridine derivatives .
Properties
CAS No. |
19350-64-2 |
---|---|
Molecular Formula |
C14H15NO |
Molecular Weight |
213.27 g/mol |
IUPAC Name |
1-(1-benzyl-4H-pyridin-3-yl)ethanone |
InChI |
InChI=1S/C14H15NO/c1-12(16)14-8-5-9-15(11-14)10-13-6-3-2-4-7-13/h2-7,9,11H,8,10H2,1H3 |
InChI Key |
XJYYZGLSXLQVOD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CN(C=CC1)CC2=CC=CC=C2 |
Origin of Product |
United States |
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